molecular formula C24H22BrN7O B15152496 N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-bromophenyl)alaninamide

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-bromophenyl)alaninamide

Cat. No.: B15152496
M. Wt: 504.4 g/mol
InChI Key: KRUBIOUMYYVXOI-UHFFFAOYSA-N
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Description

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-bromophenyl)alaninamide is a complex organic compound that features a triazine ring substituted with phenylamino groups and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-bromophenyl)alaninamide typically involves multiple steps. One common approach is the reaction of 4,6-dichloro-1,3,5-triazine with aniline to form 4,6-bis(phenylamino)-1,3,5-triazine. This intermediate is then reacted with 4-bromoaniline under suitable conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-bromophenyl)alaninamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-bromophenyl)alaninamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-bromophenyl)alaninamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of enzymes or disrupt cellular processes by binding to proteins or DNA. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-bromophenyl)alaninamide is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .

Properties

Molecular Formula

C24H22BrN7O

Molecular Weight

504.4 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]propanamide

InChI

InChI=1S/C24H22BrN7O/c1-16(21(33)27-20-14-12-17(25)13-15-20)26-22-30-23(28-18-8-4-2-5-9-18)32-24(31-22)29-19-10-6-3-7-11-19/h2-16H,1H3,(H,27,33)(H3,26,28,29,30,31,32)

InChI Key

KRUBIOUMYYVXOI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)Br)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

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